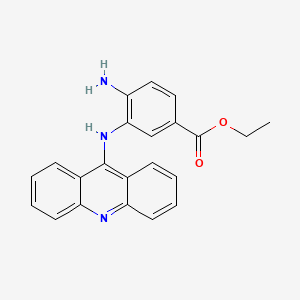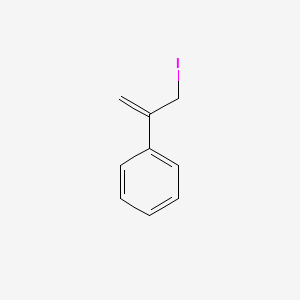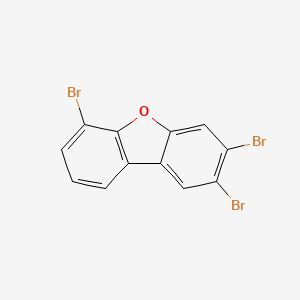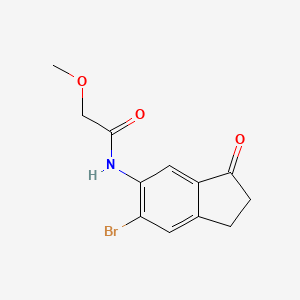![molecular formula C24H22N4OS B14235537 N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 365429-90-9](/img/structure/B14235537.png)
N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea is a complex organic compound that features a unique combination of pyridine, thiazole, and phenylurea moieties
准备方法
The synthesis of N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,6-dimethylpyridine-4-carbaldehyde with 3-methylbenzylamine and elemental sulfur under reflux conditions.
Coupling with Phenylurea: The thiazole intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings, using reagents like alkyl halides or acyl chlorides.
科学研究应用
N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain kinases or enzymes by binding to their active sites, thereby blocking their function and leading to the desired therapeutic effects.
相似化合物的比较
N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N’-phenylurea can be compared with other similar compounds such as:
N-(2,6-Dimethylphenyl)-N’-(3-methylphenyl)urea: This compound shares structural similarities but lacks the thiazole ring, which may result in different biological activities.
N-(2,6-Dimethylpyridin-4-yl)-N’-(3-methylphenyl)thiazole: This compound lacks the phenylurea moiety, which can affect its chemical reactivity and applications.
属性
CAS 编号 |
365429-90-9 |
|---|---|
分子式 |
C24H22N4OS |
分子量 |
414.5 g/mol |
IUPAC 名称 |
1-[5-(2,6-dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C24H22N4OS/c1-15-8-7-9-18(12-15)21-22(19-13-16(2)25-17(3)14-19)30-24(27-21)28-23(29)26-20-10-5-4-6-11-20/h4-14H,1-3H3,(H2,26,27,28,29) |
InChI 键 |
UUDNWBMGRMTKFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3)C4=CC(=NC(=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-N,N-bis(3-methyl[1,1'-biphenyl]-4-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14235472.png)





![1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole](/img/structure/B14235508.png)

![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)

![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)


